1-苄基-2-(萘-2-氧基甲基)苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

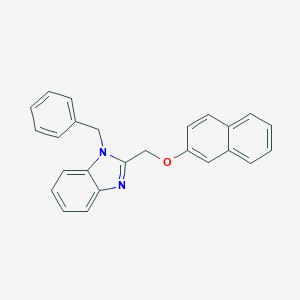

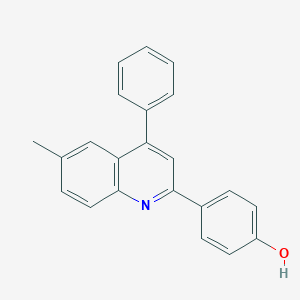

1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole, also known as 1-Benzyl-2-methylimidazole , is a heterocyclic compound with the chemical formula C₁₁H₁₂N₂ . It exists as a solid and is typically a colorless to yellowish transparent liquid. This compound has diverse applications in organic synthesis and pharmaceutical research .

Synthesis Analysis

Several synthetic methods can yield 1-Benzyl-2-methylimidazole. One approach involves oxidative cyclization using D-glucose as an efficient C1 synthon. This method allows for broad functional group tolerance and provides access to benzimidazoles from o-phenylenediamines .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methylimidazole consists of a benzimidazole core with a benzyl group attached at position 1. The naphthalen-2-yloxymethyl moiety is linked to position 2 of the benzimidazole ring. The overall structure exhibits aromaticity and plays a crucial role in its biological activity .

Chemical Reactions Analysis

1-Benzyl-2-methylimidazole can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity arises from the presence of the imidazole ring and the benzyl group. Researchers have explored its use in the synthesis of other heterocyclic compounds .

Physical and Chemical Properties Analysis

科学研究应用

抗菌活性

苯并咪唑衍生物因其抗菌特性而被广泛研究 . 它们被认为是多种微生物病原体的抑制剂。1-苄基-2-(萘-2-氧基甲基)苯并咪唑的结构部分可以针对特定的微生物酶进行调整,有可能导致开发出能够对抗抗生素耐药性的新型抗菌剂。

抗癌研究

苯并咪唑核是许多具有抗癌活性的化合物的组成部分 . 针对1-苄基-2-(萘-2-氧基甲基)苯并咪唑的研究可以探索其作为化疗剂的潜力,可能作为癌细胞增殖的抑制剂或诱导癌细胞凋亡的化合物。

酶抑制

苯并咪唑已知是参与治疗用途的各种酶的有效抑制剂,例如抗糖尿病、抗癌和心血管疾病 . 可以研究1-苄基-2-(萘-2-氧基甲基)苯并咪唑的酶抑制活性,这对开发针对代谢途径的药物至关重要。

药理特性

苯并咪唑衍生物的药理特征包括广泛的治疗用途,从抗病毒到抗组胺应用 . 研究1-苄基-2-(萘-2-氧基甲基)苯并咪唑可能有助于发现具有改善的生物利用度和稳定性的新药。

药物化学

在药物化学中,苯并咪唑核心很重要,因为它类似于天然存在的核苷酸,使其能够与生物聚合物相互作用 . 针对1-苄基-2-(萘-2-氧基甲基)苯并咪唑的研究可以导致合成具有潜在药物应用的新型化合物。

安全和危害

作用机制

Target of Action

Benzimidazole derivatives have been extensively studied for their anticancer properties . They are known to interact with various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cells .

Mode of Action

The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5 (6)-position, has been found to enhance anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . They are structurally similar to the nucleotides found in the human body, which allows them to interact with the biopolymers of living systems .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit significant bioactivity against various cancer cell lines .

Action Environment

The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

生化分析

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the benzimidazole derivative and the presence of certain functional groups .

Cellular Effects

While specific cellular effects of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole are not yet fully known, benzimidazole derivatives have been studied for their potential anticancer properties . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of 1-Benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole at different dosages in animal models have not been reported. Benzimidazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Benzimidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles based on their structure and any targeting signals or post-translational modifications .

属性

IUPAC Name |

1-benzyl-2-(naphthalen-2-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O/c1-2-8-19(9-3-1)17-27-24-13-7-6-12-23(24)26-25(27)18-28-22-15-14-20-10-4-5-11-21(20)16-22/h1-16H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKVWRRIHYTOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(diisobutylamino)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381189.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381191.png)

![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B381200.png)

![3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B381207.png)

![4-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381208.png)

![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)